molecular formula C15H21NO4 B14046680 2-{4-[2-Amino-3-(tert-butoxy)-3-oxopropyl]phenyl}acetic acid

2-{4-[2-Amino-3-(tert-butoxy)-3-oxopropyl]phenyl}acetic acid

Cat. No.: B14046680
M. Wt: 279.33 g/mol
InChI Key: SMALXADJFIGVRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(2-BOC-AMINO-ETHYL)-PHENYL]-ACETIC ACID: is a compound that features a tert-butyloxycarbonyl (BOC) protected amino group. The BOC group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations . This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-BOC-AMINO-ETHYL)-PHENYL]-ACETIC ACID typically involves the protection of the amino group with a BOC group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out under mild conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of BOC-protected compounds often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: In organic synthesis, [4-(2-BOC-AMINO-ETHYL)-PHENYL]-ACETIC ACID is used as a building block for the synthesis of more complex molecules. Its BOC-protected amine group allows for selective reactions without interference from the amino group .

Biology and Medicine: The compound is used in the synthesis of peptides and other biologically active molecules. The BOC group can be removed under acidic conditions to reveal the free amine, which can then participate in further biochemical reactions .

Industry: In the pharmaceutical industry, BOC-protected compounds are used in the development of drugs and other therapeutic agents. The protection of amino groups is crucial for the stability and reactivity of these compounds during drug synthesis .

Mechanism of Action

The mechanism of action of [4-(2-BOC-AMINO-ETHYL)-PHENYL]-ACETIC ACID involves the protection of the amino group by the BOC group. This protection prevents the amino group from participating in unwanted side reactions during chemical transformations. The BOC group can be removed under acidic conditions, revealing the free amine, which can then react with other molecules .

Comparison with Similar Compounds

Uniqueness: [4-(2-BOC-AMINO-ETHYL)-PHENYL]-ACETIC ACID is unique due to its specific structure, which includes a phenyl-acetic acid moiety. This structure provides distinct reactivity and applications compared to other BOC-protected compounds .

Properties

IUPAC Name

2-[4-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)12(16)8-10-4-6-11(7-5-10)9-13(17)18/h4-7,12H,8-9,16H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMALXADJFIGVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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